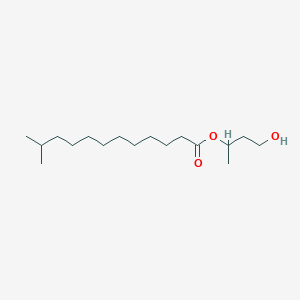![molecular formula C16H24O3S B14399631 1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one CAS No. 88357-04-4](/img/structure/B14399631.png)
1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one is an organic compound characterized by a sulfonyl group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one typically involves the sulfonylation of a phenyl ring followed by the attachment of a propan-2-one group. One common method involves the reaction of heptane-1-sulfonyl chloride with a phenyl derivative under basic conditions to form the sulfonylated intermediate. This intermediate is then reacted with a propan-2-one derivative in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The phenyl ring provides a stable aromatic system, while the propan-2-one moiety can participate in various chemical transformations. These interactions contribute to the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
1-[4-(Methylsulfonyl)phenyl]propan-2-one: Similar structure but with a methyl group instead of a heptane group.
1-[4-(Ethanesulfonyl)phenyl]propan-2-one: Contains an ethane group instead of a heptane group.
1-[4-(Butanesulfonyl)phenyl]propan-2-one: Features a butane group instead of a heptane group.
This comprehensive overview highlights the significance of 1-[4-(Heptane-1-sulfonyl)phenyl]propan-2-one in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
CAS No. |
88357-04-4 |
|---|---|
Molecular Formula |
C16H24O3S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-(4-heptylsulfonylphenyl)propan-2-one |
InChI |
InChI=1S/C16H24O3S/c1-3-4-5-6-7-12-20(18,19)16-10-8-15(9-11-16)13-14(2)17/h8-11H,3-7,12-13H2,1-2H3 |
InChI Key |
YPQZPTPVBUQQQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCS(=O)(=O)C1=CC=C(C=C1)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl[tris(cyanomethyl)]phosphanium bromide](/img/structure/B14399555.png)
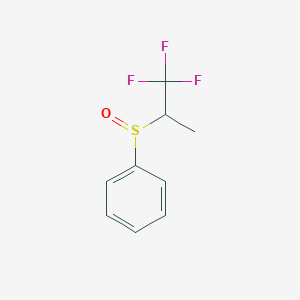
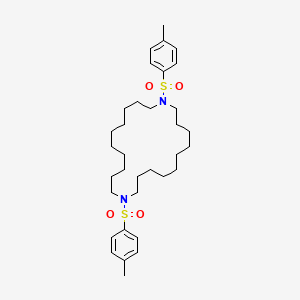
![Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate](/img/structure/B14399567.png)
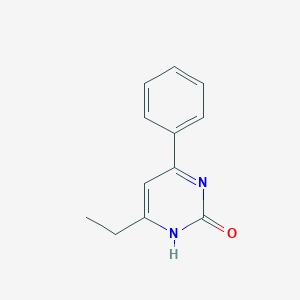

![2-{[(Oxan-2-yl)oxy]methyl}but-3-en-1-ol](/img/structure/B14399596.png)
![1-[1,3,3,4,4,5,5,5-Octafluoro-2-(trifluoromethyl)pent-1-en-1-yl]pyrrolidine](/img/structure/B14399603.png)
![5-Hydroxy-6'-methoxy-2',3',4'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14399604.png)
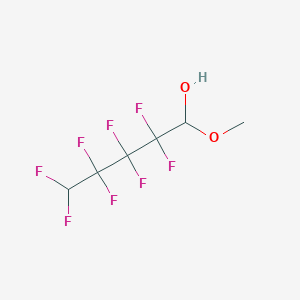

![3,5-Dinitro-2-[(E)-{8-[(propan-2-yl)amino]quinolin-5-yl}diazenyl]benzonitrile](/img/structure/B14399645.png)
![4-Methoxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14399651.png)
